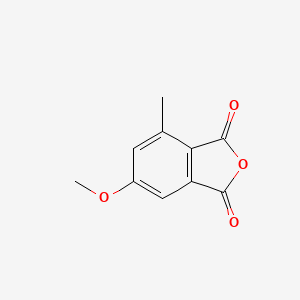
6-Methoxy-4-methyl-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 4-methoxy-2-hydroxyacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular dehydration to form the benzofuran ring .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of alternative catalysts and solvents to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-4-methyl-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Applications De Recherche Scientifique
6-Methoxy-4-methyl-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Methoxy-4-methyl-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione
- 5-Methoxy-2-benzofuran-1,3-dione
- 6-Methoxy-2-benzofuran-1,3-dione
Uniqueness
6-Methoxy-4-methyl-2-benzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups at specific positions on the benzofuran ring enhances its reactivity and biological activity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H8O4 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
6-methoxy-4-methyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-6(13-2)4-7-8(5)10(12)14-9(7)11/h3-4H,1-2H3 |
Clé InChI |
UFAGVWIFGXYSFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)OC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


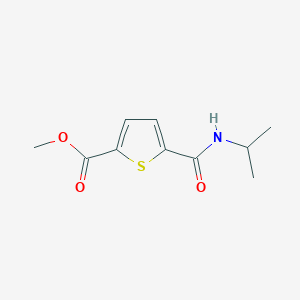
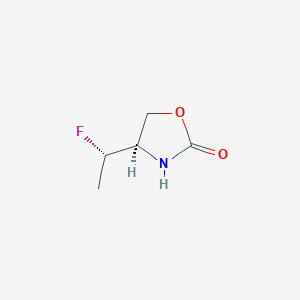
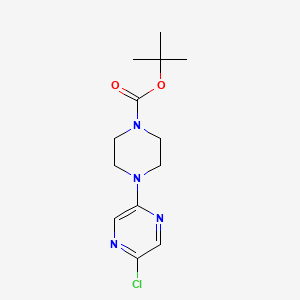
![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)
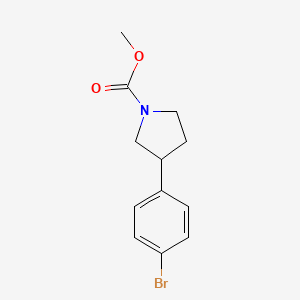
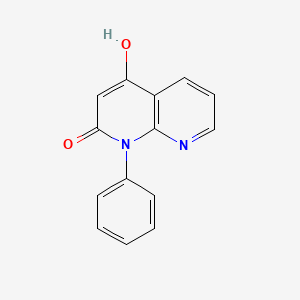
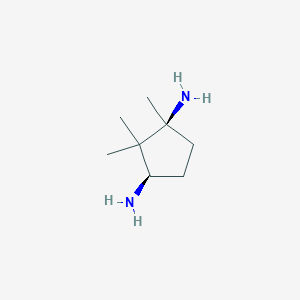
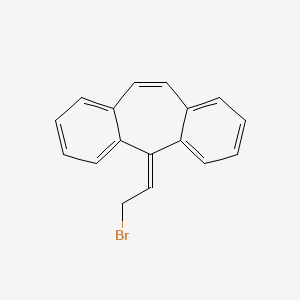
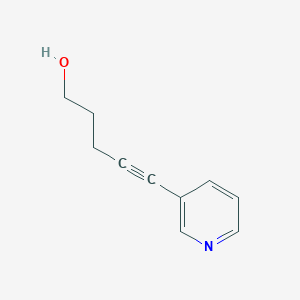

![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8751179.png)
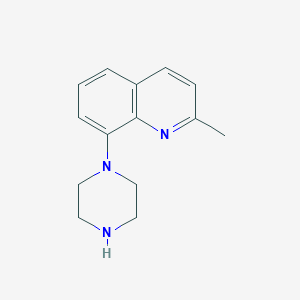
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one](/img/structure/B8751201.png)

